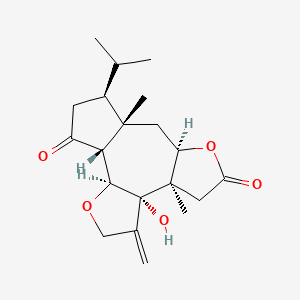
Tricholomalide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricholomalide A is a natural product found in Tricholoma with data available.
Aplicaciones Científicas De Investigación
Structure and Isolation
Tricholomalide A was first isolated from the methanol extract of the fruiting bodies of Tricholoma species. Its structure has been elucidated through spectral data and confirmed by single-crystal X-ray diffraction. The compound is characterized by a complex stereochemistry that contributes to its biological activity .
Biological Activities
Neurotrophic Effects
One of the most significant findings regarding this compound is its neurotrophic activity. Research indicates that it can significantly induce neurite outgrowth in rat pheochromocytoma cells (PC-12) at concentrations as low as 100 µM. This suggests potential applications in neurodegenerative diseases, where promoting neuronal growth and repair is crucial .
Anti-Cancer Properties
this compound has also been studied for its anti-cancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Anti-Inflammatory Activity
Additionally, the compound shows promise as an anti-inflammatory agent. Studies indicate that this compound can modulate inflammatory pathways, potentially reducing inflammation-related damage in various conditions .
Synthetic Approaches
The total synthesis of this compound has been a focus of research due to its complex structure and biological significance. Various synthetic strategies have been explored, including Diels-Alder reactions and other innovative organic synthesis techniques. These efforts aim to produce this compound in sufficient quantities for extensive biological testing and potential therapeutic applications .
Case Studies
-
Neurotrophic Activity in PC-12 Cells
In a study published in 2003, researchers isolated Tricholomalides A-C from Tricholoma species and assessed their effects on PC-12 cells. The results indicated that this compound significantly promoted neurite outgrowth compared to control groups, highlighting its potential for treating neurodegenerative conditions . -
Cytotoxicity Against Cancer Cell Lines
Recent investigations have demonstrated that this compound exhibits selective cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, suggesting its viability as a lead compound for anti-cancer drug development . -
Anti-Inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound, revealing its capacity to inhibit pro-inflammatory cytokines in vitro. This finding supports the hypothesis that this compound could be beneficial in managing chronic inflammatory diseases .
Propiedades
Fórmula molecular |
C20H28O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(1R,2S,6S,7R,11R,13S,14S)-6-hydroxy-7,13-dimethyl-5-methylidene-14-propan-2-yl-3,10-dioxatetracyclo[11.3.0.02,6.07,11]hexadecane-9,16-dione |
InChI |
InChI=1S/C20H28O5/c1-10(2)12-6-13(21)16-17-20(23,11(3)9-24-17)19(5)8-15(22)25-14(19)7-18(12,16)4/h10,12,14,16-17,23H,3,6-9H2,1-2,4-5H3/t12-,14+,16-,17-,18-,19+,20+/m0/s1 |
Clave InChI |
FNWXCFNQVRNNMR-AAQVCALCSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC(=O)[C@@H]2[C@]1(C[C@@H]3[C@@](CC(=O)O3)([C@@]4([C@H]2OCC4=C)O)C)C |
SMILES canónico |
CC(C)C1CC(=O)C2C1(CC3C(CC(=O)O3)(C4(C2OCC4=C)O)C)C |
Sinónimos |
tricholomalide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















